molecular formula C4H11NO2S B062192 2-(Ethylsulfonyl)ethanamine CAS No. 173336-82-8

2-(Ethylsulfonyl)ethanamine

Cat. No.: B062192
CAS No.: 173336-82-8
M. Wt: 137.2 g/mol
InChI Key: JMCWLZFPCMLCBV-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)ethanamine is an organic compound with the molecular formula C4H11NO2S. It is a sulfonamide derivative, which has garnered significant attention in the field of medicinal chemistry due to its versatile applications ranging from antineoplastic agents to COX-2 inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)ethanamine typically involves the reaction of ethanesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

2-(Ethylsulfonyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential as an antineoplastic agent and COX-2 inhibitor.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)ethanamine often involves interaction with biological targets to induce a therapeutic effect. For instance, it may inhibit specific enzymes or interact with cellular receptors to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfonyl)ethanamine
  • 2-(Isopropylsulfonyl)ethanamine
  • 2-(2-Fluorophenoxy)ethanamine

Uniqueness

2-(Ethylsulfonyl)ethanamine is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in medicinal chemistry and other scientific research fields .

Biological Activity

2-(Ethylsulfonyl)ethanamine, a compound characterized by its unique ethylsulfonyl group, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound has the chemical formula C4H11NO2S and is known for its ability to undergo various chemical reactions including oxidation, reduction, and substitution. These reactions contribute to its versatility in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing metabolic pathways and potentially modulating physiological responses.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies. Its sulfonamide functionality allows it to interact with various biological receptors, which is crucial for its therapeutic effects .

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below are key findings from notable research:

Study Focus Findings
Inhibition of COX-2 Anti-inflammatory effectsDemonstrated potential as a selective COX-2 inhibitor, reducing inflammation in animal models.
Neuroprotective Effects Neurodegenerative diseasesShowed promise in reducing neurotoxicity associated with Parkinson's disease models by modulating sigma-1 receptor activity .
Antineoplastic Properties Cancer researchInvestigated as a potential antineoplastic agent, exhibiting cytotoxic effects on cancer cell lines.

Case Studies

  • Anti-inflammatory Activity : In a study examining the anti-inflammatory properties of this compound, researchers found that it significantly reduced edema in rat models when administered prior to inflammatory stimuli. The mechanism was linked to the inhibition of COX-2 enzyme activity, leading to decreased prostaglandin synthesis.
  • Neuroprotection in Parkinson's Disease Models : A study involving MPTP-induced neurotoxicity demonstrated that treatment with this compound resulted in lower levels of neuronal cell death compared to control groups. This effect was attributed to its ability to modulate sigma-1 receptor pathways, which are crucial for neuronal survival under stress conditions .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Further investigations are required to elucidate the underlying mechanisms responsible for this activity.

Properties

IUPAC Name

2-ethylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-2-8(6,7)4-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCWLZFPCMLCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173336-82-8
Record name 2-(ethanesulfonyl)ethan-1-amine
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